Fmoc-L-Lys(Teoc)-OH
Description
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNHWQULKLODEU-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
ε-Amino Group Protection with Teoc-Cl
Lysine hydrochloride is reacted with Teoc-Cl (2-(trimethylsilyl)ethoxycarbonyl chloride) in the presence of a mild base (e.g., sodium bicarbonate) to yield Teoc-Lys-OH. The reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 0–25°C.
Example Protocol :
α-Amino Group Protection with Fmoc-OSu
The α-amino group of Teoc-Lys-OH is then acylated using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) under alkaline conditions:
Example Protocol :
-
Teoc-Lys-OH (8 mmol) is dissolved in a 1:1 mixture of dioxane and water.
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Fmoc-OSu (10 mmol) and Na₂CO₃ (12 mmol) are added at 0°C.
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The reaction proceeds for 6–8 hours at 25°C.
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The product is extracted into ethyl acetate, washed with brine, and crystallized from hexane/ethyl acetate.
Yield : 75–80% (over two steps).
Purity : ≥99% (HPLC).
Method 2: One-Pot Protection Using Preactivated Teoc Reagents
Recent advancements leverage preactivated Teoc derivatives to streamline synthesis. For instance, Teoc-OSu facilitates ε-amino protection without requiring exogenous bases, reducing side reactions.
Example Protocol :
-
Lysine HCl (10 mmol) and Teoc-OSu (12 mmol) are stirred in THF/water (4:1) at 25°C for 6 hours.
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Fmoc-OSu (10 mmol) is added directly to the same pot, followed by NaHCO₃ (15 mmol).
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After 12 hours, the product is isolated via crystallization.
Yield : 82–85% (over two steps).
Advantages : Reduced solvent use and higher atom economy.
Comparative Analysis of Methodologies
Method 1, while robust, requires stringent pH control during Teoc-Cl reactions to avoid lysine dimerization. Method 2’s one-pot approach minimizes intermediate purification but demands precise stoichiometry.
Challenges and Optimization Strategies
Solubility Issues
Lysine hydrochloride’s poor solubility in nonpolar solvents (e.g., dichloromethane) often limits reaction efficiency. Solutions include:
Side Reactions
-
Overprotection : Excess Teoc-Cl may react with hydroxyl or carboxyl groups. Controlled reagent addition and low temperatures mitigate this.
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Fmoc Cleavage : Premature Fmoc deprotection under basic conditions is avoided by maintaining pH < 9 during Fmoc-OSu reactions.
Environmental and Industrial Considerations
Modern protocols prioritize green chemistry principles :
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc and Teoc groups can be removed under specific conditions to reveal the free amino groups. Fmoc is typically removed using a base like piperidine, while Teoc is removed using fluoride ions.
Substitution Reactions: The protected lysine can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Teoc Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used.
Major Products Formed:
Fmoc Deprotection: The major product is the free amino group of lysine.
Teoc Deprotection: The major product is the free ε-amino group of lysine.
Scientific Research Applications
Peptide Synthesis
Fmoc-L-Lys(Teoc)-OH is predominantly used in solid-phase peptide synthesis (SPPS). The compound's protective groups facilitate the formation of dipeptides and larger peptides without epimerization. Its stability under various conditions allows for high-purity peptide production with minimal side reactions.
Drug Delivery Systems
The unique properties of this compound enable the formulation of advanced drug delivery systems. Its ability to form stable thermo-reversible organogels suggests potential applications in enhancing the bioavailability and targeted delivery of therapeutic agents.
Bioconjugation
This compound plays a vital role in bioconjugation processes, allowing for the attachment of biomolecules to drugs or imaging agents. This capability is essential for developing targeted therapies and improving the efficacy of drug delivery systems.
Cancer Therapy
In cancer research, this compound is instrumental in designing peptide-based drugs that can target cancer cells more effectively while minimizing side effects. The ability to create complex structures using this compound aids in developing novel therapeutic strategies.
Protein Engineering
This compound is utilized in protein engineering to modify proteins for enhanced stability and functionality. This application is particularly relevant in biotechnological contexts where tailored protein properties are required.
Antibiotic Peptide Synthesis
Research has demonstrated that peptides synthesized using this compound exhibit significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the biological relevance of peptides produced with this compound .
Peptide Mimetics Development
In studies aimed at creating peptide mimetics for therapeutic applications, this compound has been integral in constructing complex structures that mimic natural peptides. These mimetics often display enhanced stability and bioactivity compared to their natural counterparts .
Selective Derivatization
The unique properties of the Teoc group allow for side-specific derivatization during peptide synthesis. This capability enhances the potential for developing targeted therapies by introducing functional groups at specific sites on the peptide chain .
Mechanism of Action
The mechanism of action of Fmoc-L-Lys(Teoc)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the α-amino group, preventing unwanted reactions, while the Teoc group protects the ε-amino group of lysine. These protecting groups are selectively removed under specific conditions to reveal the free amino groups, allowing for the stepwise assembly of peptides.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fmoc-L-Lys(Teoc)-OH belongs to a family of ε-protected lysine derivatives. Below is a detailed comparison with structurally and functionally analogous compounds:
Fmoc-L-Lys(Boc)-OH
- Protecting Groups: Boc (tert-butoxycarbonyl) on the ε-amino group.
- Deprotection : Boc is removed under strong acidic conditions (e.g., 95% trifluoroacetic acid, TFA), while Fmoc is base-labile .
- Applications : Standard in SPPS for peptides requiring acid-stable side-chain protection. Used in synthesizing acetylated peptide mixtures for antibody development .
- Synthesis: Prepared via copper complexation of lysine, Boc protection, and Fmoc introduction with 8-hydroxyquinoline as a decoppering agent (91.7% yield, 99.1% purity) .
- Limitations : Boc deprotection requires harsh acids, incompatible with acid-sensitive residues.
Fmoc-L-Lys(Pac)-OH
- Protecting Groups: Pac (phenacyl) on the ε-amino group.
- Deprotection : Pac is removed via alkaline hydrolysis (NaHCO₃) or nucleophilic agents (e.g., thiols) .
- Applications : Useful in peptide synthesis requiring orthogonal deprotection under mild basic conditions.
- Synthesis : Achieved through phenacyl chloride coupling to lysine, yielding 62% over two steps .
- Advantages Over Teoc : Compatible with acid-sensitive sequences but less stable under prolonged basic conditions.
Fmoc-L-Lys(Ac)-OH
- Protecting Groups: Ac (acetyl) on the ε-amino group.
- Deprotection : Ac is stable under SPPS conditions but requires strong acids (e.g., hydrazine) for removal .
- Applications: Used to mimic endogenous acetylation in peptides for immunological studies .
- Limitations : Irreversible deprotection limits post-synthesis modifications.
Fmoc-L-Lys(Glc/Man)-OH
- Protecting Groups: Glycosylated (2-deoxy-D-glucos-2-yl or mannosyl) on the ε-amino group.
- Deprotection : Requires enzymatic or acidic cleavage (e.g., TFA) .
- Applications : Synthesis of glycopeptides for studying carbohydrate-protein interactions.
- Synthesis : Prepared via fructose derivatization of lysine, yielding 8% as a mixture of epimers .
Fmoc-L-Lys(N₃)-OH
- Protecting Groups: Azide (N₃) on the ε-amino group.
- Deprotection : N/A (functional group for click chemistry).
- Applications : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for peptide bioconjugation .
- Advantages Over Teoc : Facilitates bioorthogonal labeling but lacks orthogonal deprotection utility.
Fmoc-L-Lys(Nvoc)-OH
- Protecting Groups: Nvoc (nitroveratryloxycarbonyl) on the ε-amino group.
- Deprotection : Cleaved via UV light (350 nm) .
- Applications : Spatial and temporal control in light-activated drug delivery systems.
- Advantages Over Teoc : Enables photolytic release but requires specialized equipment.
Key Comparative Data (Text-Based Table)
Biological Activity
Fmoc-L-Lys(Teoc)-OH, known chemically as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-trimethylsilyl)ethoxycarbonyl-L-lysine, is a derivative of lysine widely utilized in peptide synthesis due to its unique protective groups that allow for selective deprotection and coupling reactions. This article explores the biological activity of this compound, focusing on its applications in peptide synthesis, its stability under various conditions, and its potential biological implications.
- Molecular Formula : C27H36N2O6Si
- Molecular Weight : 512.66 g/mol
- CAS Number : 122903-68-8
The compound features two protective groups: the Fmoc group, which is stable under acidic conditions, and the Teoc group, which can be selectively removed using fluoride reagents such as TBAF. This orthogonality makes this compound particularly valuable in synthesizing complex peptides where specific amino acid functionalities need to be preserved or activated at different stages of synthesis.
Peptide Synthesis Applications
This compound is primarily used in solid-phase peptide synthesis (SPPS). The Teoc group allows for the selective hydrolysis of the ester function while maintaining the integrity of the Fmoc group, facilitating the formation of dipeptides and larger peptides without epimerization. For instance, studies have shown that using this compound can yield high-purity peptides with minimal side reactions, making it a preferred choice among chemists engaged in peptide synthesis .
Stability and Reactivity
The stability of the Teoc protecting group under basic conditions has been demonstrated in various studies. For example, selective hydrolysis of N-Fmoc/tert-butyl esters alongside N-Teoc/alkyl esters has been successfully achieved without compromising the integrity of the peptide backbone . This property is crucial when synthesizing peptides that require multiple protective groups to be removed at different stages.
Case Studies and Research Findings
- Antibiotic Peptide Synthesis : Research involving the synthesis of antibiotic peptides has utilized this compound as a building block. The resulting peptides exhibited significant antibacterial activity against strains such as MRSA, showcasing the biological relevance of peptides synthesized with this compound .
- Peptide Mimetics : In studies aimed at developing peptide mimetics for therapeutic applications, this compound was integral in constructing complex structures that mimic natural peptides. These mimetics displayed enhanced stability and bioactivity compared to their natural counterparts .
- Selective Derivatization : The unique properties of the Teoc group have enabled side-specific derivatization in peptide synthesis. This capability allows researchers to introduce functional groups at specific sites on the peptide chain, enhancing the potential for developing targeted therapies .
Comparative Data Table
| Property | This compound | Other Lysine Derivatives |
|---|---|---|
| Stability (Acidic Conditions) | High | Moderate |
| Stability (Basic Conditions) | Moderate | Low |
| Selective Deprotection | Yes | Limited |
| Yield in SPPS | High | Variable |
Q & A
Q. Basic
- HPLC : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity (>95%).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ expected at 483.5 Da).
- NMR : 1H/13C NMR in DMSO-d6 to verify Teoc group integrity (δ 0.5–1.5 ppm for triethylsilyl protons) .
Advanced
For detecting trace impurities (e.g., desilylation byproducts), LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity. Quantifying residual TFA after Teoc cleavage requires ion chromatography to avoid interference with downstream bioconjugation steps .
How does this compound compare to related derivatives (e.g., Fmoc-Lys(Alloc)-OH) in click chemistry applications?
Basic
Unlike Teoc, Alloc (allyloxycarbonyl) is cleaved via palladium-catalyzed deprotection, enabling orthogonal strategies. This compound is preferred in acidic environments where metal catalysts are incompatible, while Alloc derivatives suit metal-tolerant workflows (e.g., Staudinger ligation) .
Advanced
Teoc’s stability toward nucleophiles makes it ideal for CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions. In contrast, Alloc may undergo side reactions with thiols. However, Teoc’s silyl group can sterically hinder coupling in densely functionalized peptides, necessitating longer reaction times or excess reagents .
What are common side reactions involving this compound, and how can they be mitigated?
Q. Basic
Q. Advanced
- Intramolecular Cyclization : Lysine’s ε-amino group may react with activated α-carboxyl groups during coupling. Use HOBt/DIC activation instead of HATU to reduce racemization and cyclization .
- Silyl Migration : Teoc groups may migrate to other nucleophilic sites (e.g., serine hydroxyls) under acidic conditions. Pre-swelling resins in DCM minimizes migration .
How is this compound applied in synthesizing hydrogels or biomaterials?
Advanced
The Teoc group enables pH-responsive hydrogel formation. For example, after peptide assembly, Teoc cleavage exposes ε-amino groups for crosslinking with PEG-diacrylate via Michael addition. This strategy creates biocompatible matrices for drug delivery or 3D cell culture .
What strategies optimize coupling efficiency of this compound in automated SPPS?
Q. Advanced
- Double Coupling : Use 3-fold molar excess and 2 × 60 min couplings for sterically hindered residues.
- Microwave Assistance : 50°C for 10 min reduces reaction time while maintaining >99% coupling efficiency.
- Real-Time Monitoring : In situ UV monitoring (301 nm for Fmoc deprotection) ensures step completion .
How does Teoc compare to Dde/Ivdde for orthogonal lysine protection?
Q. Advanced
What are the storage and stability guidelines for this compound?
Basic
Store at 4°C under inert gas (Ar/N2) to prevent moisture absorption and desilylation. Shelf life: 24 months when sealed. Avoid repeated freeze-thaw cycles .
How can researchers validate Teoc deprotection efficiency without compromising peptide integrity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
